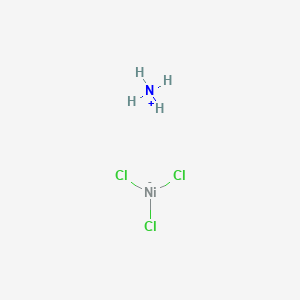
Nickelate(1-), trichloro-, ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickelate(1-), trichloro-, ammonium, also known as ammonium nickel trichloride, is a chemical compound with the formula Cl3H4NNi. It is a nickel-containing compound that finds applications in various industrial and scientific research fields. This compound is known for its unique properties and reactivity, making it a subject of interest in multiple domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickelate(1-), trichloro-, ammonium can be synthesized through the reaction of nickel chloride with ammonium chloride under controlled conditions. The reaction typically involves dissolving nickel chloride in water and then adding ammonium chloride to the solution. The mixture is then heated to facilitate the formation of the desired compound. The reaction can be represented as follows:
NiCl2+NH4Cl→NH4NiCl3
Industrial Production Methods
In industrial settings, the production of ammonium nickel trichloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Industrial production methods often focus on optimizing reaction conditions to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Nickelate(1-), trichloro-, ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to lower oxidation state nickel compounds.
Substitution: The chloride ions in the compound can be substituted with other anions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with ammonium nickel trichloride include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) compounds, while reduction reactions may produce nickel(I) compounds.
Aplicaciones Científicas De Investigación
Nickelate(1-), trichloro-, ammonium has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other nickel compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ammonium nickel trichloride involves its interaction with molecular targets and pathways. The compound can interact with proteins and enzymes, affecting their function and activity. In biological systems, it may influence cellular processes by modulating the activity of metal-dependent enzymes and proteins.
Comparación Con Compuestos Similares
Nickelate(1-), trichloro-, ammonium can be compared with other nickel-containing compounds, such as:
Nickel(II) chloride: Similar in composition but lacks the ammonium ion.
Nickel(III) oxide: A higher oxidation state compound with different reactivity.
Nickel(II) sulfate: Another nickel compound with distinct chemical properties.
The uniqueness of ammonium nickel trichloride lies in its specific combination of nickel and ammonium ions, which imparts unique reactivity and properties compared to other nickel compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties and reactivity make it a valuable subject of study in scientific research and industrial applications
Propiedades
Número CAS |
24640-21-9 |
|---|---|
Fórmula molecular |
Cl3H4NNi |
Peso molecular |
183.09 g/mol |
Nombre IUPAC |
azanium;trichloronickel(1-) |
InChI |
InChI=1S/3ClH.H3N.Ni/h3*1H;1H3;/q;;;;+2/p-2 |
Clave InChI |
KWJHNBKJKFGGQG-UHFFFAOYSA-L |
SMILES canónico |
[NH4+].Cl[Ni-](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


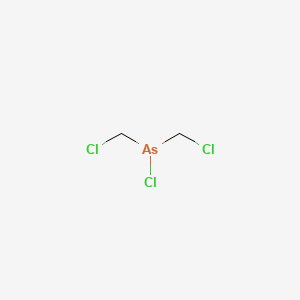
![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
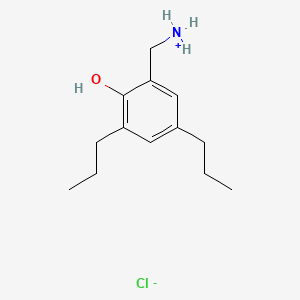
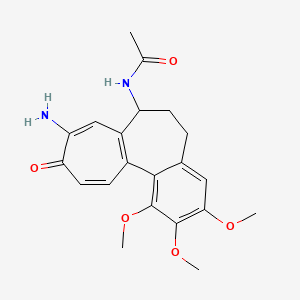

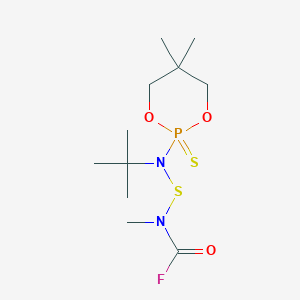
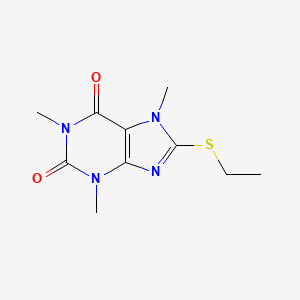
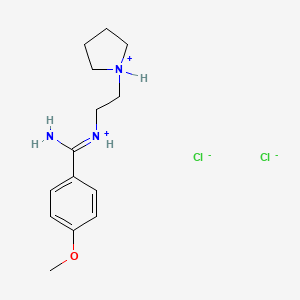
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
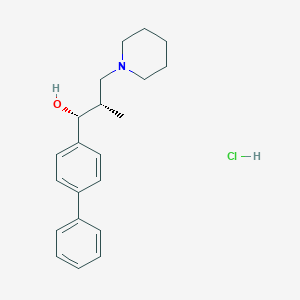



![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)
